molecular formula C17H13ClN2O2 B13798096 1-[(5-Chloro-2-methoxyphenyl)azo]-2-Naphthalenol CAS No. 6548-36-3

1-[(5-Chloro-2-methoxyphenyl)azo]-2-Naphthalenol

Cat. No.: B13798096
CAS No.: 6548-36-3
M. Wt: 312.7 g/mol
InChI Key: HUGYQSLCXQFJIS-UHFFFAOYSA-N
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Description

1-[(5-Chloro-2-methoxyphenyl)azo]-2-Naphthalenol is an organic compound known for its vibrant color and complex structure. It is commonly used as a dye and pigment in various industrial applications. The compound is characterized by its azo group (-N=N-) linking a chlorinated methoxyphenyl ring to a naphthalenol moiety, which contributes to its unique chemical properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Chloro-2-methoxyphenyl)azo]-2-Naphthalenol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 5-chloro-2-methoxyaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 2-naphthol in an alkaline medium to yield the desired azo compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[(5-Chloro-2-methoxyphenyl)azo]-2-Naphthalenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[(5-Chloro-2-methoxyphenyl)azo]-2-Naphthalenol has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. In biological systems, the azo group can be reduced to form amines, which may interact with cellular components and disrupt normal functions. The molecular targets and pathways involved include enzyme inhibition and interaction with DNA, leading to potential antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Methoxyphenyl)azo]-2-Naphthalenol
  • 1-[(3-Methoxyphenyl)azo]-2-Naphthalenol
  • 1-[(4-Methoxyphenyl)azo]-2-Naphthalenol

Uniqueness

1-[(5-Chloro-2-methoxyphenyl)azo]-2-Naphthalenol is unique due to the presence of the chlorine atom on the phenyl ring, which enhances its chemical reactivity and stability. This substitution also imparts distinct color properties, making it more suitable for specific industrial applications compared to its analogs .

Properties

CAS No.

6548-36-3

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

IUPAC Name

1-[(5-chloro-2-methoxyphenyl)diazenyl]naphthalen-2-ol

InChI

InChI=1S/C17H13ClN2O2/c1-22-16-9-7-12(18)10-14(16)19-20-17-13-5-3-2-4-11(13)6-8-15(17)21/h2-10,21H,1H3

InChI Key

HUGYQSLCXQFJIS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N=NC2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

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